2-(3,5-dimethylisoxazol-4-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
CAS No.: 2034505-65-0
Cat. No.: VC6154552
Molecular Formula: C14H15N5O4
Molecular Weight: 317.305
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034505-65-0 |
|---|---|
| Molecular Formula | C14H15N5O4 |
| Molecular Weight | 317.305 |
| IUPAC Name | 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
| Standard InChI | InChI=1S/C14H15N5O4/c1-7-4-11(18-21-7)14-16-13(23-19-14)6-15-12(20)5-10-8(2)17-22-9(10)3/h4H,5-6H2,1-3H3,(H,15,20) |
| Standard InChI Key | ZBZXZANACXFXOU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CC3=C(ON=C3C)C |
Introduction
Structural Characterization and Molecular Design
The target compound features a 1,2,4-oxadiazole ring substituted at position 5 with a methylene-linked acetamide group. The acetamide moiety is further substituted with a 3,5-dimethylisoxazole ring, while the oxadiazole’s position 3 is occupied by a 5-methylisoxazole group. This arrangement introduces multiple sites for hydrogen bonding and hydrophobic interactions, critical for target binding. The 1,2,4-oxadiazole core is a bioisostere for ester and amide groups, enhancing metabolic stability compared to traditional carbocyclic systems .
Spectroscopic and Computational Insights
While experimental spectral data for the compound remain unreported, predictive analyses based on analogous structures suggest characteristic NMR signals:
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¹H NMR: Methyl groups on isoxazole rings (δ 2.1–2.5 ppm), oxadiazole-linked methylene (δ 4.3–4.7 ppm), and acetamide NH (δ 8.2–8.5 ppm).
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¹³C NMR: Oxadiazole C-2 and C-5 (δ 155–165 ppm), isoxazole C-3 (δ 95–105 ppm), and acetamide carbonyl (δ 170–175 ppm) .
Density functional theory (DFT) calculations predict a planar conformation for the oxadiazole ring, with dihedral angles of 10–15° between the isoxazole substituents, optimizing π-π stacking with biological targets .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into two key intermediates:
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5-(Aminomethyl)-3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole: Synthesized via cyclization of amidoximes with nitrile oxides.
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2-(3,5-Dimethylisoxazol-4-yl)acetic acid: Prepared by alkylation of 3,5-dimethylisoxazole-4-carboxylic acid.
Coupling these intermediates via amide bond formation yields the target molecule.
Synthesis of 5-(Aminomethyl)-3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole
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Nitrile Oxide Formation: 5-Methylisoxazole-3-carbonitrile oxide is generated in situ from hydroxylamine and 5-methylisoxazole-3-carbonitrile under basic conditions .
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Cycloaddition: Reacting the nitrile oxide with 2-aminoacetonitrile hydrochloride in dichloromethane (DCM) at 0–5°C affords 5-(aminomethyl)-3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole (Yield: 68–72%) .
Synthesis of 2-(3,5-Dimethylisoxazol-4-yl)acetic Acid
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Alkylation: 3,5-Dimethylisoxazole-4-carboxylic acid is treated with ethyl bromoacetate in the presence of potassium carbonate, followed by saponification with NaOH to yield the acetic acid derivative (Yield: 85%) .
Amide Coupling
The final step involves coupling the oxadiazole amine with the acetic acid derivative using HATU/DIPEA in DCM (Table 1) .
Table 1: Optimization of Amide Coupling Conditions
| Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| HATU | DIPEA | DCM | 3 | 92 |
| EDCI/HOBt | TEA | DMF | 6 | 78 |
| DCC | DMAP | THF | 12 | 65 |
Structure-Activity Relationships (SAR)
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Oxadiazole Core: Replacement with 1,3,4-oxadiazole reduces metabolic stability (t₁/₂: 2.1 vs. 4.8 hours) .
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Methyl Substituents: 3,5-Dimethyl groups on isoxazole enhance lipophilicity (logP: 2.3 vs. 1.8 for unsubstituted analogs), improving blood-brain barrier permeability .
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Acetamide Linker: Substitution with ester groups decreases oral bioavailability (F%: 45 vs. 82) .
Future Directions
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